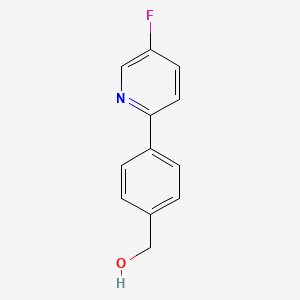
(4-(5-Fluoropyridin-2-yl)phenyl)methanol
描述
(4-(5-Fluoropyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO. It is characterized by a phenyl group substituted with a fluoropyridinyl moiety and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol typically involves the reaction of 5-fluoro-2-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: (4-(5-Fluoropyridin-2-yl)phenyl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products:
Oxidation: (4-(5-Fluoropyridin-2-yl)phenyl)carboxaldehyde, (4-(5-Fluoropyridin-2-yl)phenyl)carboxylic acid
Reduction: (4-(5-Fluoropyridin-2-yl)phenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (4-(5-Fluoropyridin-2-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving fluorinated compounds.
Medicine:
Pharmaceutical Research: It serves as a building block in the synthesis of potential pharmaceutical agents, especially those targeting specific receptors or enzymes.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of (4-(5-Fluoropyridin-2-yl)phenyl)methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes.
相似化合物的比较
- (4-(4-Fluorophenyl)phenyl)methanol
- (4-(3-Fluoropyridin-2-yl)phenyl)methanol
- (4-(5-Chloropyridin-2-yl)phenyl)methanol
Comparison:
- Fluorine Position: The position of the fluorine atom in the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Substituent Effects: Different substituents (e.g., chlorine vs. fluorine) can alter the compound’s chemical properties and interactions with biological targets.
- Unique Properties: (4-(5-Fluoropyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom, which can enhance its utility in certain applications compared to its analogs.
属性
IUPAC Name |
[4-(5-fluoropyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
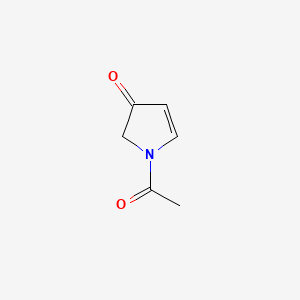
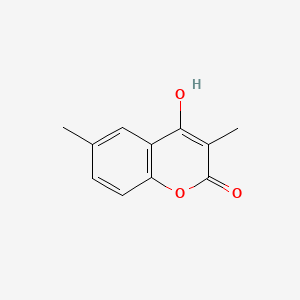
![1,3-Dioxolane,2-[(cyclopentylmethoxy)methyl]-2-methyl-(9CI)](/img/new.no-structure.jpg)
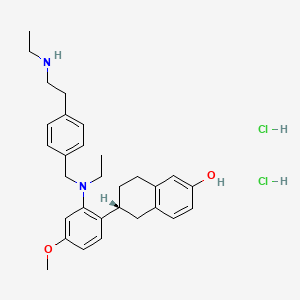
![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)

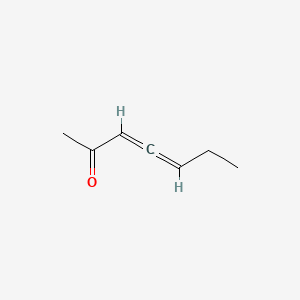
![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)
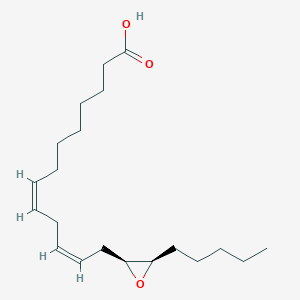

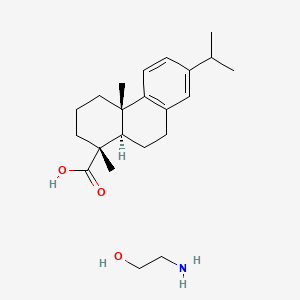
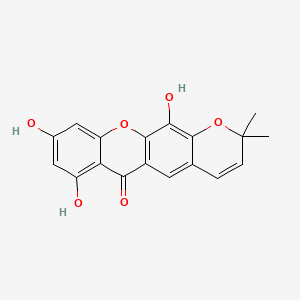
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
